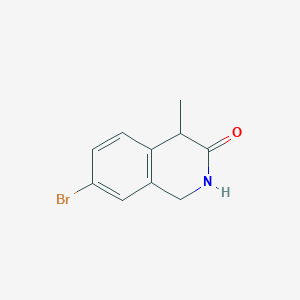
7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound features a bromine atom at the 7th position, a methyl group at the 4th position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom at the 7th position of the isoquinoline ring.
Methylation: Addition of a methyl group at the 4th position.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may convert the compound into its fully saturated form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with a nitrogen atom at a different position.
4-methylisoquinoline: Similar compound without the bromine atom.
Uniqueness
7-bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
CAS No. |
1314241-99-0 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-9-3-2-8(11)4-7(9)5-12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
JYQWNOYEAWZUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CNC1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















